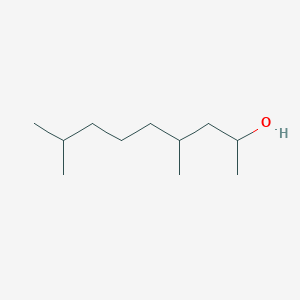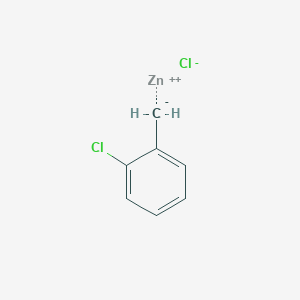
Pentane-3,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-3,3-diol is an organic compound with the molecular formula C5H12O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentane-3,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenolysis of furfuryl alcohol using a silicalite-1 molecular sieve-based catalyst can yield this compound under mild reaction conditions . Another method involves the one-pot production from furfural through tailored hydrotalcite-based catalysts .
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of biomass-derived intermediates. The use of efficient catalysts, such as those based on mixed metal oxides, can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pentane-3,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols with modified structures.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Pentane-3,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Pentane-3,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it a valuable intermediate in various chemical reactions and processes .
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanediol: Another diol with similar applications in polymer and resin production.
2,3-Pentanediol: A diol with different stereoisomers and unique chemical properties.
1,3-Propanediol: Used in bio-based polyesters and other industrial applications.
Uniqueness of Pentane-3,3-diol: this compound is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other diols. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
151331-32-7 |
|---|---|
Molekularformel |
C5H12O2 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
pentane-3,3-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6,7)4-2/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
LMSZCVVFFIXEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)
![1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B8582651.png)


![2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8582696.png)




